

5-Nonanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Nonanone

Cat. No.: B165733

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Nonanone**, a ketone of interest in various scientific domains. This document details its commercial availability, physicochemical properties, synthesis, and analytical methods, with a focus on providing practical information for laboratory applications.

Commercial Availability

5-Nonanone is readily available from a variety of chemical suppliers. It is typically offered in purities of 98% or higher. Common package sizes range from small laboratory quantities (e.g., 25 mL) to larger bulk quantities (e.g., 500 g or more).

Below is a summary of representative commercial suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Example Product Number	Purity	Package Sizes
Sigma-Aldrich	136948	98%	25 g, 100 g
Thermo Scientific Chemicals	159760250	98%	25 mL, 100 mL
TCI America	N0294	>98.0% (GC)	25 mL, 100 mL, 500 mL
AK Scientific	J92193	Not specified	25 mL
Key Organics	AS-11652	>98%	100 g, 500 g

Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-Nonanone** is essential for its safe handling and effective use in experimental settings. The following table summarizes key data compiled from various safety data sheets and chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value
Molecular Formula	C ₉ H ₁₈ O
Molecular Weight	142.24 g/mol [7][8]
CAS Number	502-56-7[7][8]
Appearance	Colorless to light yellow liquid[2][3]
Odor	Sweet, oakmoss-like
Melting Point	-50 °C[3][6]
Boiling Point	186-187 °C[3][6]
Density	0.826 g/mL at 25 °C[3][6]
Refractive Index	1.419 at 20 °C[3][6]
Flash Point	61-65 °C (closed cup)[3][6]
Solubility	Slightly soluble in water; soluble in alcohol and oils.
Vapor Pressure	0.55 mmHg at 25 °C[5]

Experimental Protocols

This section details experimental procedures for the synthesis and analysis of **5-Nonanone**, providing a foundation for laboratory work.

Synthesis of 5-Nonanone via Ketonization of Valeric Acid

A common and effective method for the synthesis of **5-Nonanone** is the ketonization of valeric acid. This reaction typically involves heating two equivalents of valeric acid in the presence of a metal oxide catalyst.

Materials and Equipment:

- Valeric acid

- Zirconium(IV) oxide (ZrO_2) catalyst
- Fixed-bed reactor or similar high-temperature reaction vessel
- Inert gas supply (e.g., nitrogen)
- Condenser and collection flask
- Distillation apparatus for purification
- Standard laboratory glassware

Procedure:

- **Catalyst Preparation:** The ZrO_2 catalyst may be used as received or prepared via a sol-gel method to enhance its surface area and activity.
- **Reaction Setup:** A fixed-bed reactor is packed with the ZrO_2 catalyst. The reactor is heated to the desired reaction temperature, typically in the range of 350-450 °C, under a continuous flow of an inert gas like nitrogen.
- **Ketonization Reaction:** Valeric acid is vaporized and passed over the heated catalyst bed. The contact time and flow rate should be optimized to maximize the conversion to **5-Nonanone**. The reaction proceeds as follows: $2 \text{CH}_3(\text{CH}_2)_3\text{COOH} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{CO}(\text{CH}_2)_3\text{CH}_3 + \text{CO}_2 + \text{H}_2\text{O}$
- **Product Collection:** The reaction products are passed through a condenser, and the liquid condensate, containing **5-Nonanone**, unreacted valeric acid, and water, is collected in a cooled flask.
- **Work-up and Purification:**
 - The collected liquid is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.
 - The organic layer is washed with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

- The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
- The drying agent is removed by filtration.
- The crude **5-Nonanone** is purified by fractional distillation under atmospheric or reduced pressure to yield the final product.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **5-Nonanone**. The following is a general protocol that can be adapted for specific instrumentation and analytical needs.

Instrumentation and Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of ketones (e.g., a 5% phenyl-methylpolysiloxane column)
- Helium carrier gas
- **5-Nonanone** standard for calibration
- Appropriate solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **5-Nonanone** of known concentration in a suitable solvent.
 - Create a series of calibration standards by serially diluting the stock solution.
 - Prepare the unknown sample by diluting it to a concentration within the calibration range.

- GC-MS Instrument Setup:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
 - Oven Temperature Program: An example program could be:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Carrier Gas Flow Rate: Set to a constant flow rate (e.g., 1 mL/min).
 - MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: e.g., 230 °C.
 - Quadrupole Temperature: e.g., 150 °C.
- Analysis:
 - Inject a fixed volume (e.g., 1 µL) of each calibration standard and the unknown sample into the GC-MS.
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
- Data Analysis:
 - Identify the peak corresponding to **5-Nonanone** in the TIC based on its retention time, which should match that of the standard.
 - Confirm the identity of the peak by comparing its mass spectrum to a reference spectrum of **5-Nonanone**. Key fragments to look for include the molecular ion and characteristic

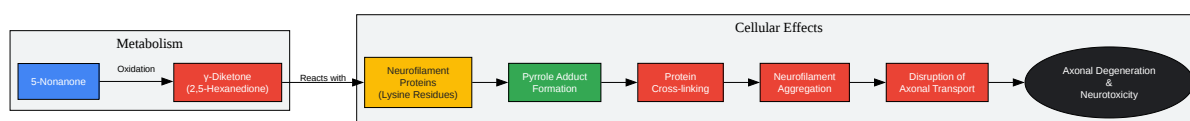
ketone fragmentation patterns.

- Quantify the amount of **5-Nonanone** in the unknown sample by constructing a calibration curve from the peak areas of the standards.

Signaling Pathways and Logical Relationships

Proposed Neurotoxicity Pathway of 5-Nonanone Metabolites

The neurotoxicity associated with **5-Nonanone** is believed to be mediated by its γ -diketone metabolite, 2,5-hexanedione.[1] The proposed mechanism involves the reaction of this metabolite with proteins, leading to neurofilament aggregation and disruption of axonal transport.[1][9] This pathway is a critical consideration in drug development and toxicology studies.

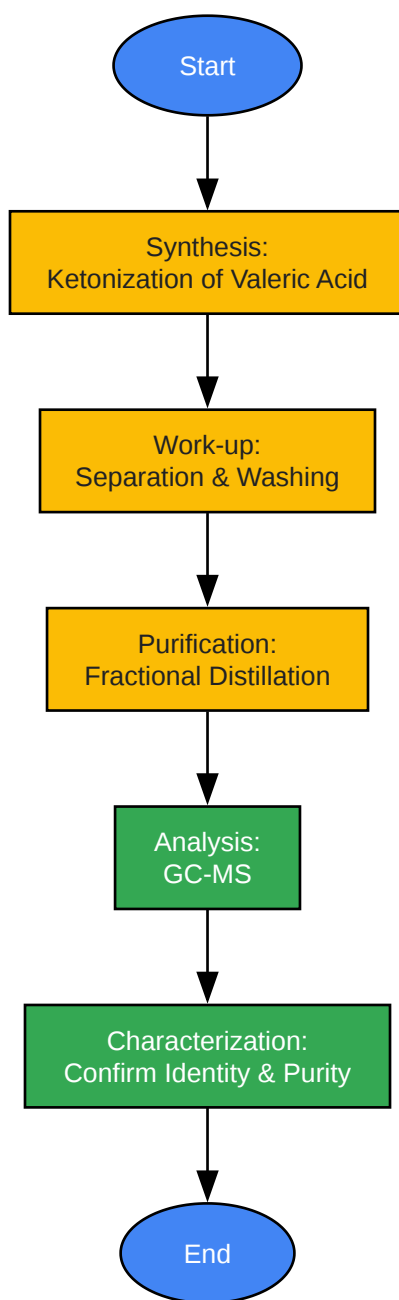


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Caption: Proposed metabolic and neurotoxic pathway of **5-Nonanone**.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis of **5-Nonanone** and its subsequent analysis, as detailed in the experimental protocols.



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Caption: Workflow for the synthesis and analysis of **5-Nonanone**.

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